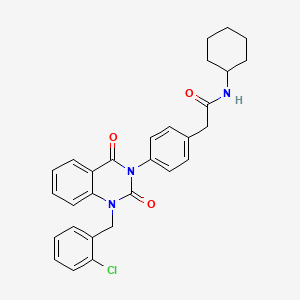

N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

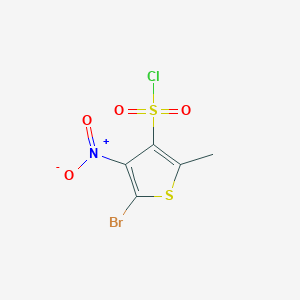

“N-benzhydryl-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide” is a chemical compound with the molecular formula C25H28N4O2S. It belongs to the class of compounds known as benzhydryl piperazines and thiophene carboxamides .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzhydryl piperazines are generally synthesized by nucleophilic substitution of 1-benzhydryl piperazine with appropriate reagents . Thiophene derivatives can be synthesized by various methods including condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would include a benzhydryl group, a piperazine ring, and a thiophene ring linked by amide and ethyl groups. The exact structure would need to be confirmed by spectroscopic methods and X-ray diffraction study .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazines and thiophenes can undergo a variety of reactions including nucleophilic substitutions and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It would be expected to have properties typical of benzhydryl piperazines and thiophene carboxamides .Applications De Recherche Scientifique

Microwave-assisted Synthesis and Biological Activities

Research led by Başoğlu et al. (2013) involved microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, exploring their antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate antimicrobial activity against various microorganisms, with two compounds exhibiting antiurease activity and four displaying antilipase activity. This study exemplifies the potential of incorporating piperazine derivatives into complex molecules for targeted biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Chemistry of Iminofurans and Piperazine Derivatives

Vasileva et al. (2018) discussed the reactivity of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, leading to the formation of N,N'-disubstituted piperazine derivatives. This work highlights the chemical versatility of piperazine derivatives and their potential applications in the synthesis of novel compounds with potential biological activities (Vasileva, V. Y. Vaganov, Shipilovskikh, & Rubtsov, 2018).

Anti-Inflammatory and Analgesic Agents from Visnaginone and Khellinone

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, evaluating them as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities. Compounds demonstrated significant inhibitory activity on COX-2 selectivity, showcasing the therapeutic potential of piperazine derivatives in pain management and inflammation control (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis and Crystal Structure of Piperazine Derivatives

Balaban et al. (2008) synthesized and characterized a multidentate ligand, N,N'-bis((thiophene-2-carboxamide)propyl)piperazine, through reaction of thiophene-2-carbonylchloride and 1,4-bis(3-aminopropyl)piperazine. The crystal structure was determined, providing insights into the molecular configuration and potential applications of similar piperazine derivatives in creating complex ligands for various chemical and biological applications (Balaban, Çolak, Ünver, Erk, Durlu, & Zengin, 2008).

Antimicrobial and Antiproliferative Activities

A study by Kumar et al. (2009) on 1-benzhydrylpiperazine derivatives revealed their efficacy in inhibiting breast cancer cell proliferation. This research underscores the potential of piperazine derivatives in the development of chemotherapeutic agents targeting cancer cells (Kumar, Nanjunda Swamy, Thimmegowda, Benaka Prasad, Yip, & Rangappa, 2007).

Mécanisme D'action

Target of action

Piperazine derivatives are known to bind to multiple receptors with high affinity and are found in various biologically active compounds across a number of different therapeutic areas .

Mode of action

Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical pathways

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Pharmacokinetics

The piperazine nucleus is capable of binding to multiple receptors with high affinity .

Result of action

Molecules with the thiophene ring system exhibit many pharmacological properties .

Propriétés

IUPAC Name |

N-benzhydryl-4-[2-(thiophene-3-carbonylamino)ethyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2S/c30-24(22-11-18-32-19-22)26-12-13-28-14-16-29(17-15-28)25(31)27-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-11,18-19,23H,12-17H2,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHGFHNFFWSFLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2709875.png)

![N-(3-chlorophenyl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2709876.png)

![O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2709879.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2709882.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709884.png)

![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2709888.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2709891.png)